molecular formula C17H16N4O2S B2785901 N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 898622-99-6

N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2785901
CAS No.: 898622-99-6
M. Wt: 340.4
InChI Key: WLRZPAAIZFDDRU-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a specialized organic compound designed for exploratory research and development. It features a 1,3,4-oxadiazole heterocyclic core linked to a pyridinyl group and a dimethylphenyl-substituted acetamide moiety via a sulfanyl bridge . This molecular architecture, combining multiple nitrogen-containing rings and a sulfur atom, is known to contribute to stability, reactivity, and potential bioactivity, making this compound a candidate for structure-activity relationship (SAR) studies . Compounds within this class have demonstrated significant potential in scientific screening for antimicrobial properties . Research on structurally similar 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-substituted acetamides has shown them to possess promising activity against a panel of microbial species, suggesting this analog is suited for similar investigative pathways in microbiology and medicinal chemistry . Furthermore, such derivatives have been reported to exhibit low cytotoxicity in hemolytic activity assays, indicating a potential for a favorable therapeutic index, though all properties must be confirmed for this specific entity through further testing . The presence of the pyridinyl ring enhances the molecule's ability to engage in binding interactions with biological targets, such as enzymes or receptors, which is a critical mechanism for modulating cellular pathways . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-7-12(2)9-14(8-11)19-15(22)10-24-17-21-20-16(23-17)13-3-5-18-6-4-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZPAAIZFDDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the pyridinyl group: This step may involve the use of pyridine derivatives and suitable coupling reagents.

    Introduction of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation. For example, oxidation of similar oxadiazole derivatives typically converts the sulfanyl group to sulfinyl (-SO-) or sulfonyl (-SO₂-) moieties.

Reaction TypeReagents/ConditionsKey ProductsSource
Oxidative ConversionHydrogen peroxide, acidic conditionsSulfur-containing oxidized derivatives
Electrophilic OxidationIodine (I₂), catalytic conditionsOxidized sulfanyl derivatives

Nucleophilic Substitution

The sulfanyl group may act as a leaving group under nucleophilic displacement. This reaction is common in oxadiazole-thioacetamide systems.

Reaction TypeReagents/ConditionsKey ProductsSource
Nucleophilic AttackAmines, alcohols, or thiolsSubstituted thioacetamides
Cross-CouplingTransition metal catalystsHeteroaromatic derivatives

Hydrolysis of the Amide Group

The acetamide moiety (-NH-CO-) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Reaction TypeReagents/ConditionsKey ProductsSource
Acidic HydrolysisHCl, heatCarboxylic acid derivatives
Basic HydrolysisNaOH, aqueous conditionsSodium carboxylate salts

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring may participate in:

  • Ring-opening reactions : Under harsh conditions (e.g., strong acids/bases), the ring could cleave to form imidamide intermediates.

  • Electrophilic substitution : Substituted pyridine rings (e.g., pyridin-4-yl) may direct electrophilic attack, though reactivity depends on substituent positioning.

Functional Group Interactions

The compound’s pyridin-4-yl group and dimethylphenyl substituent may influence reactivity:

  • Fluorophenyl analogs (e.g., in) exhibit enhanced lipophilicity, potentially altering reaction kinetics.

  • Sulfanyl-pyridine conjugation could stabilize intermediates in redox reactions.

Antithrombotic Activity (Inferred)

While not directly studied for this compound, analogous oxadiazoles (e.g., in ) show antithrombotic effects via:

  • Factor Xa inhibition : Docking studies suggest oxadiazoles may bind coagulation factors, modulating enzymatic activity.

  • Clot lysis enhancement : Certain derivatives demonstrate improved clot dissolution compared to reference drugs like streptokinase.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole structure. This compound has been evaluated for its efficacy against various cancer cell lines.

Study 1: Anticancer Activity Assessment

A study conducted by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazole derivatives and screened them for anticancer activity at a concentration of 105M10^{-5}M. Among the tested compounds, those similar to N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibited significant growth inhibition against several cancer cell lines including CNS and renal cancers .

CompoundCell LineGrowth Inhibition (%)
Compound ASNB-75 (CNS)95.70
Compound BUO-31 (Renal)96.86

Study 2: Structure-Activity Relationship

Another research effort focused on understanding the structure-activity relationship (SAR) of oxadiazole derivatives. The findings suggested that modifications to the phenyl and pyridine rings could enhance the anticancer potency of compounds structurally related to this compound . This highlights the importance of chemical structure in determining biological activity.

Additional Applications

Beyond its anticancer potential, compounds with similar structures have been investigated for:

  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound may interact with cellular receptors to modulate their activity.

    Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

The 1,3,4-oxadiazole ring in the target compound distinguishes it from analogs with triazole, thiazole, or indole-based heterocycles (Table 1):

Compound Heterocycle Core Key Substituents Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole Pyridin-4-yl, 3,5-dimethylphenyl ~368*
N-(4-acetylphenyl)-propanamide [11] 1,3,4-Oxadiazole Pyridin-4-yl, 4-acetylphenyl 368.41
8t (Indole derivative) [7] 1,3,4-Oxadiazole Indol-3-ylmethyl, 5-chloro-2-methylphenyl 428.50
3a (Thiazole derivative) [14] 1,3,4-Oxadiazole 3-Nitrophenyl-thiazolyl Not reported
Compound [9] 1,2,4-Triazole Diphenylmethyl, pyrazin-2-yl Not reported

*Estimated based on structural similarity to [11].

Key Observations :

  • Oxadiazole vs.
  • Indole vs. Pyridine : Indole-substituted oxadiazoles (e.g., 8t) demonstrated α-glucosidase inhibition (IC50 = 49.71 µM) , whereas pyridinyl groups may favor interactions with kinase or neurotransmitter receptors due to their basicity .

Substituent Effects on Physicochemical Properties

The 3,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to derivatives with electron-withdrawing (e.g., nitro, chloro) or polar (e.g., methoxy) substituents:

Compound Aromatic Substituent Melting Point (°C) LogP* (Predicted)
Target Compound 3,5-Dimethylphenyl Not reported ~3.2
8t [7] 5-Chloro-2-methylphenyl Not reported ~3.8
8g [8] 4-Methylphenyl 142 ~2.9
7c [1] 3-Methylphenyl 134–178 ~2.5

*Estimated using fragment-based methods.

Key Observations :

  • Dimethyl vs.
  • Methyl vs. Methoxy : Methoxy groups (e.g., ) improve solubility via hydrogen bonding but may reduce metabolic stability .

Key Observations :

  • The pyridinyl group in the target compound may favor interactions with NAD(P)-binding enzymes or metal-dependent targets, contrasting with indole derivatives’ preference for carbohydrate-active enzymes .
  • Shorter acetamide chains (vs. propanamide in [11]) could reduce steric hindrance, enhancing binding to compact active sites.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety linked to a pyridine ring and a sulfanyl group, which are known for their diverse biological activities. The molecular formula is C15H16N4OSC_{15}H_{16}N_{4}OS, with a molecular weight of approximately 300.38 g/mol.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of various enzymes implicated in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

Studies indicate that the hybridization of 1,3,4-oxadiazoles with other pharmacophores can enhance their anticancer efficacy. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. Recent studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Escherichia coli

The results suggest that modifications in the oxadiazole structure can lead to enhanced antimicrobial potency against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents that can modulate its biological activity. Key steps include:

  • Formation of the oxadiazole ring.
  • Introduction of the pyridine moiety.
  • Coupling with the acetamide group.

This synthetic flexibility enables the exploration of numerous derivatives that can be tailored for specific therapeutic applications .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related oxadiazole compound showed an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests revealed that another derivative exhibited an MIC value of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like penicillin .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7, HCT-116, HeLaInduction of apoptosis
AntimicrobialMRSA, E. coliSignificant inhibition
AntioxidantVarious cell linesReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of pyridinyl-oxadiazole precursors and sulfanyl-acetamide coupling. Key steps include:

  • Oxadiazole formation : Cyclization of carbohydrazides or nitrile intermediates under acidic conditions .
  • Sulfanyl linkage : Thiolation via nucleophilic substitution using reagents like Lawesson’s reagent or thiourea derivatives .
  • Acetamide coupling : Reacting the sulfanyl-oxadiazole intermediate with 3,5-dimethylphenyl acetamide using coupling agents (e.g., EDC/HOBt).
  • Critical conditions : Temperature (60–100°C for cyclization), solvent choice (DMF or THF), and catalyst (e.g., Pd/C for coupling) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on the singlet for the two methyl groups on the 3,5-dimethylphenyl ring (δ ~2.3 ppm in 1^1H NMR) and the sulfanyl-acetamide proton (δ ~4.1 ppm) .
  • IR Spectroscopy : Key peaks include the C=O stretch of the acetamide (~1650 cm1^{-1}) and the C-N stretch of the oxadiazole (~1500 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak (M+^+) should match the exact mass (e.g., calculated via high-resolution MS).

Q. How can researchers design initial biological assays to evaluate the compound’s activity, and what model systems are appropriate for preliminary screening?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with fluorogenic substrates. Measure IC50_{50} values .
  • Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound when encountering low yields due to competing side reactions?

  • Methodological Answer :

  • Side reaction mitigation : Use protecting groups (e.g., Boc for amines) during oxadiazole formation to prevent undesired substitutions .
  • Catalyst optimization : Switch from Pd/C to Cu(I)-based catalysts for sulfanyl coupling to reduce byproducts .
  • Solvent screening : Test polar aprotic solvents (e.g., DMSO) to improve intermediate solubility and reaction homogeneity .

Q. How should researchers approach resolving contradictions in reported biological activities of structurally similar derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) to isolate variables .
  • Structural verification : Confirm compound purity via HPLC and co-crystallization with target proteins (e.g., using SHELXL for crystallographic refinement) .
  • Meta-analysis : Compare substituent effects across derivatives (e.g., electron-withdrawing groups on the pyridine ring may enhance target binding) .

Q. What methodologies are recommended for establishing a robust structure-activity relationship (SAR) for this compound’s derivatives?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with modifications to the dimethylphenyl, pyridinyl, or oxadiazole moieties .
  • Computational modeling : Use molecular docking (e.g., UCSF Chimera) to predict binding modes with biological targets .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity using MD simulations .

Q. In crystallographic studies, how can challenges in resolving the compound’s crystal structure be addressed using tools like SHELX?

  • Methodological Answer :

  • Data collection : Optimize crystal quality via vapor diffusion and cryoprotection. Use high-resolution synchrotron data if twinning occurs .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data. Use restraints for disordered regions (e.g., flexible acetamide chains) .
  • Validation : Cross-check with CCDC databases to ensure bond lengths/angles match similar structures .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
  • QM/MM calculations : Combine quantum mechanics (for ligand electronic effects) and molecular mechanics (for protein dynamics) .
  • Machine learning : Train models on PubChem BioAssay data to predict activity against novel targets .

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